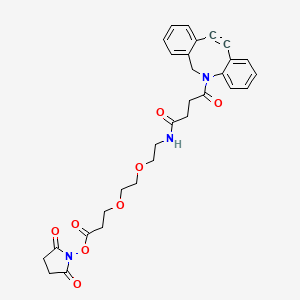

DBCO-PEG2-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C30H31N3O8 |

|---|---|

Molecular Weight |

561.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C30H31N3O8/c34-26(31-16-18-40-20-19-39-17-15-30(38)41-33-28(36)13-14-29(33)37)11-12-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34) |

InChI Key |

WEMCNVHTFXFLHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-PEG2-NHS Ester: Structure, Properties, and Applications

For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is paramount for advancing diagnostics, therapeutics, and fundamental biological understanding. Among the arsenal of bioconjugation reagents, DBCO-PEG2-NHS ester has emerged as a powerful and versatile tool. This heterobifunctional linker combines the advantages of copper-free click chemistry with efficient amine reactivity, enabling precise and stable conjugation of molecules under biologically compatible conditions. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols and visual workflows.

Core Concepts: A Bifunctional Linker for Bioorthogonal Chemistry

This compound is a molecule meticulously designed with three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry." A key advantage of SPAAC is that it is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes.[1][2] Furthermore, this reaction does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[1]

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[3][4]

-

Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic diethylene glycol linker. This PEG spacer enhances the water solubility of the otherwise hydrophobic DBCO moiety, reduces steric hindrance during conjugation, and provides a flexible connection between the conjugated molecules.

The dual functionality of this compound allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the DBCO group to a biomolecule containing primary amines. Subsequently, the DBCO-functionalized biomolecule can be specifically and efficiently conjugated to a second molecule bearing an azide group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following tables summarize key quantitative data.

| Property | Value | Reference(s) |

| Molecular Weight | 561.58 g/mol - 561.6 g/mol | |

| Molecular Formula | C₃₀H₃₁N₃O₈ | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid or oil |

| Property | Description | Reference(s) |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The PEG spacer improves water solubility compared to non-PEGylated DBCO-NHS esters. | |

| Stability & Storage | The solid form is stable when stored at -20°C, protected from light and moisture. The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH. Therefore, stock solutions should be prepared fresh in anhydrous DMSO or DMF immediately before use and any unused reconstituted reagent should be discarded. Solutions in anhydrous solvents can be stored for a limited time at -20°C. | |

| Reactivity | The NHS ester reacts with primary amines at a pH range of 7.2-9.0 to form a stable amide bond. The DBCO group reacts specifically with azide groups via strain-promoted alkyne-azide cycloaddition (SPAAC) in the absence of a copper catalyst. This reaction is rapid and efficient under physiological conditions. The DBCO group has a characteristic UV absorbance at approximately 309 nm, which can be used to monitor the progress of the click reaction. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common bioconjugation applications.

Protein Labeling with this compound

This protocol outlines the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns) or other size-exclusion chromatography system

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

To your protein solution, add the freshly prepared this compound stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.

-

-

Purification of the DBCO-labeled Protein:

-

Remove the excess, unreacted this compound and quenching reagent using a desalting column according to the manufacturer's protocol.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein molecule. This can be achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).

-

Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-containing molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in the Reaction Buffer.

-

Add the azide-containing molecule to the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide-containing molecule is typically recommended.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in absorbance at 309 nm as the DBCO is consumed.

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate to remove any unreacted azide-containing molecule and other impurities using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) depending on the properties of the conjugate.

-

-

Analysis:

-

Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

-

Further characterization can be performed using techniques such as mass spectrometry or HPLC.

-

Visualizing the Workflow and Reactions

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Chemical structure of the this compound linker.

References

The Engine of Bioorthogonality: A Technical Guide to Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of copper-free click chemistry, a cornerstone of modern bioconjugation and drug development. By harnessing the power of strain-promoted alkyne-azide cycloaddition (SPAAC), this bioorthogonal reaction enables the precise and efficient formation of covalent bonds within complex biological systems, circumventing the cytotoxicity associated with traditional copper-catalyzed methods. This document provides a comprehensive overview of the reaction mechanism, quantitative kinetic data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Principles: The Driving Force of Ring Strain

The foundation of copper-free click chemistry lies in the [3+2] cycloaddition reaction between a cyclooctyne and an azide, yielding a stable triazole linkage.[1][2] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC does not require a metal catalyst.[3][4] The reaction is propelled by the significant ring strain inherent in cyclooctyne molecules, the smallest stable cyclic alkynes.[1] This strain, estimated to be around 18 kcal/mol, dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and selectively at physiological temperatures and pH.

The bioorthogonal nature of SPAAC is a key advantage for biological applications. Both the strained alkyne and the azide functional groups are essentially absent in biological systems and do not readily participate in side reactions with native functional groups, ensuring that the ligation occurs specifically between the engineered reaction partners.

The mechanism is a concerted Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). The release of the substantial ring strain upon formation of the more stable triazole ring provides a strong thermodynamic driving force for the reaction.

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is a critical parameter, particularly for applications in living systems where reaction times and concentrations are limited. The kinetics are typically second-order, and the rate is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction conditions. The reactivity of different cyclooctynes is commonly compared using their second-order rate constants (k) for the reaction with a reference azide, such as benzyl azide.

Below is a summary of reported second-order rate constants for various commonly used cyclooctynes.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | |

| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | |

| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | |

| DIBAC | Fluoroalkyl Azide | Slower than with BCN | |

| BCN | Fluoroalkyl Azide | Faster than non-fluorinated azide | |

| DIBAC | Non-fluorinated Azide | Faster than with Fluoroalkyl Azide |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used. Generally, DBCO and its derivatives exhibit the fastest reaction kinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments involving copper-free click chemistry.

General Protocol for Protein Labeling using SPAAC

This protocol describes a general method for labeling a protein containing an azide group with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized reagent (e.g., DBCO-NHS ester)

-

Anhydrous DMSO

-

Reaction vessel (e.g., microcentrifuge tube)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation:

-

Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer to a concentration of 1-10 mg/mL.

-

Determine the precise protein concentration using a standard protein assay (e.g., BCA).

-

-

Cyclooctyne Reagent Preparation:

-

Allow the cyclooctyne reagent to warm to room temperature before opening the vial.

-

Prepare a stock solution of the cyclooctyne reagent in anhydrous DMSO (e.g., 10 mM).

-

-

SPAAC Reaction:

-

In a reaction vessel, add the azide-modified protein solution.

-

Add the cyclooctyne stock solution to the protein solution. A 2- to 20-fold molar excess of the cyclooctyne reagent over the protein is a common starting point. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours. Reaction times may need to be optimized.

-

-

Purification:

-

Remove the excess, unreacted cyclooctyne reagent from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.

-

Monitoring SPAAC Reactions by ¹H NMR Spectroscopy

This protocol outlines a method for determining the second-order rate constant of a SPAAC reaction using ¹H NMR.

Materials:

-

Cyclooctyne

-

Azide

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In an NMR tube, dissolve the cyclooctyne and the internal standard in the deuterated solvent.

-

Acquire a ¹H NMR spectrum to determine the initial concentration of the cyclooctyne relative to the internal standard.

-

-

Reaction Initiation and Monitoring:

-

Add a known excess (e.g., 2–12 equivalents) of the azide to the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard in each spectrum.

-

Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide (which is in excess and assumed to be constant).

-

Visualizing the Core Concepts

Diagrams generated using the DOT language provide a clear visual representation of the key mechanisms and workflows in copper-free click chemistry.

References

An In-depth Technical Guide to DBCO-PEG2-NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimidyl ester (DBCO-PEG2-NHS ester), a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document details its molecular characteristics, outlines its significant role in copper-free click chemistry, and offers detailed experimental protocols for its application in labeling proteins and other biomolecules. The inclusion of comparative data and workflow visualizations aims to equip researchers with the necessary knowledge to effectively utilize this reagent in their drug development and research endeavors.

Core Concepts and Properties

This compound is a versatile tool in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. This reagent is composed of three key functional components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry. This reaction is bioorthogonal, meaning it can proceed within a biological environment without interfering with native biochemical processes.

-

Polyethylene Glycol (PEG): A short, hydrophilic PEG2 linker consisting of two ethylene glycol units. The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and provides a flexible connection that minimizes steric hindrance.[1] In the context of drug development, PEG linkers can also improve the pharmacokinetic properties of a bioconjugate by increasing its stability and circulation time while reducing immunogenicity.[2][3][4]

-

N-hydroxysuccinimidyl (NHS) ester: A reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues found in proteins or amine-modified oligonucleotides.[1]

The combination of these components allows for a two-step conjugation strategy. First, the NHS ester reacts with an amine-containing molecule. Second, the DBCO group on the now-labeled molecule can be specifically conjugated to an azide-functionalized molecule.

Quantitative Data

The molecular properties of this compound and related compounds are summarized in the table below for easy comparison. Understanding these properties is crucial for accurate experimental design and data interpretation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C30H31N3O8 | 561.6 | 2585653-12-7 |

| DBCO-PEG1-NHS ester | 517.54 | ||

| DBCO-PEG4-NHS ester | C34H39N3O10 | 649.7 | 1427004-19-0 |

| DBCO-PEG5-NHS ester |

Experimental Protocols

This section provides a detailed protocol for the labeling of a protein with this compound and its subsequent conjugation to an azide-containing molecule.

Part 1: Protein Labeling with this compound

This protocol describes the covalent attachment of the DBCO moiety to a protein via the reaction of the NHS ester with primary amines.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or other purification system (e.g., dialysis, spin filtration)

Procedure:

-

Reagent Preparation:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the DBCO-labeled Protein:

-

Remove the unreacted this compound and quenching reagents using a desalting column, dialysis, or spin filtration.

-

The purified DBCO-labeled protein can be used immediately in the next step or stored at -20°C for up to a month. It is important to note that the DBCO group can lose reactivity over time.

-

Part 2: Copper-Free Click Chemistry Conjugation

This protocol describes the conjugation of the DBCO-labeled protein to an azide-functionalized molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-functionalized molecule

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Conjugation Reaction:

-

Mix the DBCO-labeled protein with a 2-4 times molar excess of the azide-modified molecule in the Reaction Buffer.

-

Incubate the reaction overnight (approximately 10-12 hours) at 4°C or for 3-4 hours at room temperature.

-

-

Purification of the Final Conjugate:

-

The final conjugate can be purified using methods appropriate for the specific biomolecules, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess azide-containing molecules.

-

-

Validation of Conjugation:

-

The success of the conjugation can be validated by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the labeled protein, or by mass spectrometry.

-

Visualizing the Workflow and Application

The following diagrams illustrate the experimental workflow for bioconjugation using this compound and the general concept of its application in targeted drug delivery.

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Conceptual diagram of ADC formation and targeted drug delivery.

References

Navigating the Solubility of DBCO-PEG2-NHS Ester: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the solubility characteristics of DBCO-PEG2-NHS ester in Dimethyl Sulfoxide (DMSO) and water has been compiled for researchers, scientists, and professionals in the field of drug development. This guide provides critical data, detailed experimental protocols, and visual workflows to facilitate the effective use of this important bifunctional crosslinker in bioconjugation and other applications.

Core Topic: Understanding the Solubility of this compound

Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (this compound) is a key reagent in copper-free click chemistry, enabling the conjugation of molecules to primary amines. Its solubility is a critical parameter for successful experimental design, particularly in aqueous environments where hydrolysis of the NHS ester is a competing reaction. The inclusion of a hydrophilic PEG spacer enhances its water solubility compared to non-PEGylated counterparts.[1][2][3]

Data Presentation: Solubility in DMSO and Aqueous Solutions

| Compound | Solvent | Solubility | Molar Concentration | Source |

| DBCO-PEG4-NHS ester | DMSO | 79 mg/mL | 121.6 mM | [4] |

| DBCO-PEG4-NHS ester | Aqueous Buffer | Up to 1.5 mM | 1.5 mM | [5] |

| DBCO PEG NHS (general) | Water, DMSO, Ethanol, Chloroform | 10 mg/mL | Not specified | |

| DBCO-NHS ester | DMSO | 50 mg/mL | 124.25 mM |

Based on this data, it can be inferred that this compound is highly soluble in DMSO, likely in the range of 50-80 mg/mL. Its solubility in aqueous buffers is significantly lower but is enhanced by the PEG2 spacer.

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Anhydrous DMSO

-

Deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for concentration determination)

-

Analytical balance

Methodology:

-

Solvent Preparation: Use anhydrous DMSO to minimize hydrolysis of the NHS ester. For aqueous solutions, use the desired buffer.

-

Stock Solution Preparation (for DMSO):

-

Weigh a precise amount of this compound (e.g., 10 mg).

-

Add a small, measured volume of anhydrous DMSO (e.g., 100 µL) to the solid.

-

Vortex thoroughly to dissolve the solid.

-

Continue to add small, measured volumes of DMSO, vortexing after each addition, until the solid is completely dissolved. Record the total volume of DMSO added. .

-

-

Saturated Solution Preparation (for Water/Aqueous Buffer):

-

Add an excess amount of this compound to a known volume of the aqueous solvent (e.g., 1 mL).

-

Vortex the mixture vigorously for an extended period (e.g., 1 hour) to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, which is the saturated solution.

-

-

Concentration Determination:

-

For the DMSO solution, the concentration can be calculated directly from the mass of the solute and the volume of the solvent.

-

For the aqueous solution, the concentration of the saturated solution can be determined using a spectrophotometer if a chromophore is present and the extinction coefficient is known. Alternatively, the solvent can be evaporated, and the mass of the dissolved solid can be measured.

-

-

Data Reporting: Express the solubility in mg/mL and mM.

Important Considerations:

-

This compound is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Prepare solutions of this compound in anhydrous DMSO immediately before use, as the NHS ester readily hydrolyzes in the presence of water.

-

When preparing aqueous solutions for reactions, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer.

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: A typical experimental workflow for protein bioconjugation using this compound.

Caption: Logical relationships between the properties and applications of this compound.

References

- 1. DBCO-NH-PEG2-NHS ester | CAS: 2666999-50-2 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2585653-12-7 | BroadPharm [broadpharm.com]

- 4. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

The Strategic Advantage of Hydrophilic PEG Spacer Arms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, drug delivery, and diagnostics, the use of spacer arms to link molecules is a critical design element. Among the various options, hydrophilic polyethylene glycol (PEG) spacer arms have emerged as a cornerstone technology, offering a multitude of advantages that can significantly enhance the performance of complex biologics and nanomedicines. This in-depth technical guide explores the core benefits of employing hydrophilic PEG spacers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Advantages of Hydrophilic PEG Spacer Arms

The incorporation of a hydrophilic PEG spacer into a bioconjugate imparts several beneficial physicochemical and pharmacological properties. These advantages primarily stem from the unique characteristics of the polyethylene glycol chain: its hydrophilicity, flexibility, and biocompatibility.

Enhanced Solubility and Stability

A primary challenge in the development of bioconjugates, such as antibody-drug conjugates (ADCs), is the often hydrophobic nature of the payload molecules. This hydrophobicity can lead to aggregation, reduced stability, and difficulties in formulation.[1] Hydrophilic PEG spacers create a hydration shell around the conjugate, effectively increasing its water solubility and preventing aggregation.[2] This is crucial for maintaining the biological activity and manufacturability of the therapeutic. Furthermore, PEGylation can enhance the conformational stability of proteins, protecting them from denaturation and proteolysis.[3]

Reduced Immunogenicity

The covalent attachment of PEG chains to a therapeutic protein can mask immunogenic epitopes on its surface, thereby reducing its recognition by the immune system.[2][4] This "stealth" effect can lead to a significant reduction in the formation of anti-drug antibodies (ADAs), which can otherwise lead to rapid clearance of the therapeutic and potential adverse immune reactions. While PEG itself can in some instances be immunogenic, the overall effect is often a substantial decrease in the immunogenicity of the conjugated molecule.

Improved Pharmacokinetics and Biodistribution

The increased hydrodynamic volume of a PEGylated molecule leads to reduced renal clearance, significantly extending its circulation half-life. This prolonged presence in the bloodstream allows for greater accumulation at the target site, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect. The improved pharmacokinetic profile often translates to reduced dosing frequency and an enhanced therapeutic window.

Minimized Steric Hindrance

The flexible nature of the PEG chain provides a physical separation between the conjugated molecules, which can be critical for maintaining their biological function. In the context of an ADC, the spacer ensures that the cytotoxic payload does not interfere with the antibody's ability to bind to its target antigen. Similarly, in surface immobilization applications, a PEG spacer can orient a biomolecule away from the surface, ensuring its accessibility for interactions.

Quantitative Data on the Impact of PEG Spacer Arms

The following tables summarize quantitative data from various studies, illustrating the significant impact of hydrophilic PEG spacers on the properties of bioconjugates.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics

| ADC Construct (DAR 8) | PEG Chain Length | Clearance (mL/day/kg) | Exposure (AUC) (µg*day/mL) | Reference |

| Glucuronide-MMAE | 0 | 15.2 | 197 | |

| Glucuronide-MMAE | 4 | 8.5 | 353 | |

| Glucuronide-MMAE | 8 | 5.9 | 508 | |

| Glucuronide-MMAE | 12 | 5.8 | 517 | |

| Glucuronide-MMAE | 24 | 6.0 | 500 |

Table 2: Impact of PEGylation on Circulation Half-Life

| Molecule | Modification | Circulation Half-Life | Fold Increase | Reference(s) |

| Recombinant Human TIMP-1 | None | 1.1 hours | - | |

| Recombinant Human TIMP-1 | 20 kDa PEG | 28 hours | 25.5 | |

| Bovine Serum Albumin (in PLGA nanoparticles) | None | 13.6 minutes | - | |

| Bovine Serum Albumin (in PLGA nanoparticles) | PEGylated | 4.5 hours | 19.8 | |

| Filgrastim (G-CSF) | None | 3.5 - 3.8 hours | - | |

| Filgrastim (G-CSF) | Pegfilgrastim (20 kDa PEG) | 42 hours | ~11-12 | |

| Affibody-MMAE Conjugate | No PEG | - | - | |

| Affibody-MMAE Conjugate | 4 kDa PEG | 2.5-fold extension | 2.5 | |

| Affibody-MMAE Conjugate | 10 kDa PEG | 11.2-fold extension | 11.2 |

Table 3: Influence of PEG Spacer on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

| Conjugate | PEG Insertion | In Vitro Cytotoxicity Reduction | Reference(s) |

| ZHER2-SMCC-MMAE | None | - | |

| ZHER2-PEG4K-MMAE | 4 kDa | 4.5-fold | |

| ZHER2-PEG10K-MMAE | 10 kDa | 22-fold |

Mandatory Visualizations

Logical Relationships of PEG Spacer Advantages

Caption: Core advantages of a hydrophilic PEG spacer in bioconjugation.

Experimental Workflow: ADC Synthesis with a Hydrophilic PEG Linker

Caption: Workflow for ADC synthesis using a hydrophilic PEG linker.

Signaling Pathway: Enhanced Permeability and Retention (EPR) Effect

Caption: PEGylation enhances the EPR effect for passive tumor targeting.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the advantages of hydrophilic PEG spacer arms.

Protocol 1: Conjugation of a PEG Spacer to a Protein via NHS Ester Chemistry

Objective: To covalently attach an amine-reactive PEG spacer to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEGn-X reagent (where X is the desired terminal functional group)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography system for purification

Procedure:

-

Protein Preparation: Prepare a solution of the target protein in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Ensure the protein concentration is between 1 and 10 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-X reagent in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS-ester is susceptible to hydrolysis, so fresh preparation is critical.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated PEG solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS-PEGn-X. Incubate for an additional 30 minutes.

-

Purification: Remove unreacted PEG reagent and by-products by either dialysis against a suitable buffer or by size-exclusion chromatography.

-

Characterization: Characterize the PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to determine the degree of PEGylation), and relevant functional assays to confirm retained biological activity.

Protocol 2: Assessment of Protein Aggregation Using Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius and assess the polydispersity of a protein solution, providing a measure of aggregation.

Materials:

-

PEGylated and non-PEGylated protein samples in a suitable buffer

-

Dynamic Light Scattering (DLS) instrument

-

Low-volume quartz cuvette

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Prepare samples of both the PEGylated and non-PEGylated protein at the same concentration in the same buffer. Filter the samples through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or particulate matter.

-

Instrument Setup: Turn on the DLS instrument and allow the laser to warm up. Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.

-

Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements (e.g., 10-20 runs) for each sample to ensure data reproducibility.

-

Data Analysis: The instrument's software will generate an autocorrelation function and calculate the size distribution of the particles in the sample. Analyze the hydrodynamic radius (Rh) and the polydispersity index (PDI). A lower PDI value indicates a more monodisperse sample with less aggregation. Compare the results for the PEGylated and non-PEGylated samples. A significant reduction in the PDI and the absence of large particle populations in the PEGylated sample indicate a reduction in aggregation.

Protocol 3: Evaluation of Protein Conformational Stability via Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary and tertiary structure of a protein and its thermal stability, comparing the PEGylated and non-PEGylated forms.

Materials:

-

PEGylated and non-PEGylated protein samples (highly pure, >95%)

-

CD-compatible buffer (e.g., phosphate buffer, low salt concentration)

-

Circular Dichroism (CD) spectropolarimeter with a temperature controller

-

Quartz cuvettes of appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV)

Procedure:

-

Sample Preparation: Prepare samples of the PEGylated and non-PEGylated protein at a known concentration in a CD-compatible buffer. The protein concentration should be accurately determined.

-

Far-UV CD for Secondary Structure:

-

Acquire spectra in the far-UV region (e.g., 190-250 nm) at a constant temperature (e.g., 25°C).

-

Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.

-

Compare the spectra of the PEGylated and non-PEGylated proteins. Significant changes in the spectral shape can indicate alterations in the secondary structure.

-

-

Thermal Denaturation for Stability:

-

Select a wavelength in the far-UV region where a significant CD signal is observed (e.g., 222 nm for alpha-helical proteins).

-

Monitor the CD signal at this wavelength as the temperature is increased at a controlled rate (e.g., 1°C/minute).

-

Plot the CD signal as a function of temperature to generate a thermal denaturation curve.

-

Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. An increase in the Tm for the PEGylated protein compared to the non-PEGylated form indicates enhanced thermal stability.

-

Protocol 4: Quantification of Immunogenicity via Anti-Drug Antibody (ADA) ELISA

Objective: To measure the levels of antibodies generated against a therapeutic protein, comparing the immunogenic response to PEGylated and non-PEGylated forms in an animal model.

Materials:

-

Serum samples from animals immunized with either PEGylated or non-PEGylated protein

-

High-binding 96-well ELISA plates

-

Coating antigen (the therapeutic protein, either PEGylated or non-PEGylated)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated secondary antibody specific for the animal model's IgG

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the therapeutic protein (either PEGylated or non-PEGylated, depending on the antibodies being measured) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antigen.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate again three times. Add serial dilutions of the serum samples from the immunized animals to the wells. Include positive and negative control sera. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate three times. Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Detection: Wash the plate five times. Add TMB substrate to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the antibody titer for each animal. A significantly lower antibody titer in the animals immunized with the PEGylated protein compared to the non-PEGylated protein indicates reduced immunogenicity.

Conclusion

The use of hydrophilic PEG spacer arms represents a powerful and versatile strategy in the design and development of advanced therapeutics and diagnostics. By enhancing solubility and stability, reducing immunogenicity, and improving pharmacokinetic profiles, PEG spacers address many of the key challenges associated with the clinical translation of complex biologics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively leverage the advantages of PEGylation in their work, ultimately leading to the creation of safer and more effective medicines.

References

- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Dibenzocyclooctyne (DBCO) in Strain-Promoted Alkyne-Azide Cycloaddition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of dibenzocyclooctyne (DBCO) in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of modern bioconjugation chemistry. We will delve into the core mechanism, present key quantitative data, outline detailed experimental protocols, and visualize complex workflows, offering a comprehensive resource for professionals in the field.

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a revolutionary tool in bioconjugation. However, the cytotoxicity of the copper catalyst has limited its applications in living systems. To address this, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed as a bioorthogonal reaction that proceeds without the need for a catalyst.

SPAAC utilizes cyclooctynes, which are eight-membered rings containing a triple bond. The high ring strain of these molecules allows them to react spontaneously with azides in a [3+2] cycloaddition reaction to form a stable triazole linkage. This reaction is highly selective and can be performed in aqueous buffers and even in living cells without interfering with biological processes.

The Central Role of DBCO

Among the various cyclooctynes developed for SPAAC, dibenzocyclooctyne (DBCO), also known as ADIBO (azadibenzocyclooctyne), has emerged as one of the most widely used reagents. The key to DBCO's success lies in its unique structural features:

-

High Ring Strain: The fusion of two benzene rings to the cyclooctyne core significantly increases the ring strain, which is the driving force for the reaction with azides. This high strain allows for rapid reaction kinetics.

-

Favorable Kinetics: DBCO exhibits one of the fastest reaction rates among commercially available cyclooctynes, enabling efficient labeling at low concentrations of reactants.

-

Hydrophobicity and Stability: While DBCO is hydrophobic, which can sometimes lead to aggregation, it is generally stable in aqueous solutions and at physiological pH. Various derivatives of DBCO have been developed with improved solubility and stability.

The reaction mechanism of DBCO with an azide to form a stable triazole linkage is depicted below.

Quantitative Data: Kinetics and Performance

The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for lower concentrations of labeling reagents and shorter incubation times. DBCO consistently demonstrates high k₂ values, making it a preferred choice for many applications.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Notes | Reference |

| DBCO (ADIBO) | ~1.0 | Widely used, fast kinetics. | |

| DIBO | 0.3 | Predecessor to DBCO, good kinetics. | |

| BCN | 0.002 - 0.1 | Bicyclic non-natural amino acid, good stability. | |

| DIFO | 0.076 | Difluorinated cyclooctyne, good kinetics. | |

| S-DIFO | 0.35 | Strained difluorinated cyclooctyne. |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature. The values presented are for reactions with a model azide (e.g., benzyl azide) in aqueous media.

Key Applications in Research and Drug Development

The bioorthogonality and rapid kinetics of DBCO-mediated SPAAC have led to its adoption in a wide range of applications:

-

Cell Surface Labeling and Imaging: DBCO-functionalized molecules can be used to label cells that have been metabolically engineered to express azides on their surface glycoproteins. This allows for the visualization and tracking of cells.

-

Proteomics and Activity-Based Protein Profiling (ABPP): DBCO-containing probes can be used to label and identify specific proteins in complex biological samples.

-

Antibody-Drug Conjugates (ADCs): SPAAC is a valuable tool for the site-specific conjugation of cytotoxic drugs to antibodies. This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and effective ADCs.

-

Drug Delivery and Targeting: DBCO-functionalized nanoparticles and liposomes can be used to deliver drugs to specific sites in the body by targeting cells that have been labeled with azides.

The following diagram illustrates a generalized workflow for the creation of an antibody-drug conjugate using DBCO-SPAAC.

Detailed Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with a DBCO-Functionalized Probe

This protocol provides a general framework for the conjugation of a DBCO-containing molecule to a protein that has been modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized probe (e.g., DBCO-PEG4-Fluorophore) dissolved in a compatible solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Prepare the Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare the DBCO Probe Solution: Prepare a stock solution of the DBCO-functionalized probe in DMSO at a concentration of 1-10 mM.

-

Reaction Setup: Add the DBCO probe solution to the protein solution. A 5- to 20-fold molar excess of the DBCO probe over the protein is typically recommended to ensure complete labeling. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours. The optimal reaction time will depend on the specific reactants and their concentrations. Gentle mixing during incubation is recommended.

-

Purification: Remove the excess, unreacted DBCO probe from the labeled protein using a suitable purification method. For proteins, SEC is often the method of choice. Dialysis against the reaction buffer can also be effective.

-

Characterization: Characterize the final conjugate to determine the degree of labeling and confirm the purity. This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Protocol for Cell Surface Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically labeled with an azide-containing sugar.

Materials:

-

Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz) for 2-3 days

-

DBCO-fluorophore conjugate

-

Cell culture medium

-

PBS (phosphate-buffered saline)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture: Culture the cells in a medium supplemented with an azide-containing sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for the incorporation of the azide into the cell surface glycans.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any un-incorporated sugar.

-

Labeling: Resuspend the cells in a buffer containing the DBCO-fluorophore conjugate (typically at a concentration of 10-100 µM).

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or on ice, protected from light.

-

Washing: Wash the cells three times with ice-cold PBS to remove the excess DBCO-fluorophore.

-

Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Conclusion

DBCO has solidified its position as a critical reagent in the bioconjugation toolkit. Its rapid, catalyst-free reaction with azides provides a robust and versatile method for linking molecules in complex biological environments. For researchers and drug development professionals, DBCO-mediated SPAAC offers a powerful strategy for applications ranging from basic research and cellular imaging to the development of next-generation therapeutics like antibody-drug conjugates. As research continues, the development of new DBCO derivatives with enhanced properties will further expand the possibilities of this remarkable bioorthogonal reaction.

An In-Depth Technical Guide to DBCO-PEG2-NHS Ester for Labeling Lysine Residues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG2-NHS ester, a heterobifunctional crosslinker, for the targeted labeling of lysine residues on proteins and other biomolecules. It details the underlying chemistry, experimental protocols, and key applications, with a focus on quantitative data and practical workflows.

Core Concepts: Understanding this compound

This compound is a versatile tool in bioconjugation, combining two key reactive functionalities: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. This unique structure enables a two-step conjugation strategy.[1][]

-

NHS Ester Reactivity: The NHS ester facilitates the covalent attachment of the linker to primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][4] This reaction proceeds efficiently at neutral to slightly basic pH (typically 7.2-8.5) to form a stable amide bond.[1]

-

DBCO Group for Copper-Free Click Chemistry: The DBCO moiety is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.

-

PEG2 Spacer: The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate and reduce steric hindrance.

Data Presentation: Quantitative Insights into Labeling Reactions

Effective bioconjugation relies on a quantitative understanding of reaction parameters. The following tables summarize key data related to the use of NHS esters for protein labeling.

Table 1: Hydrolysis Half-life of NHS Esters at Various pH Values

The stability of the NHS ester is critical for efficient conjugation, as it competes with the desired amidation reaction. Hydrolysis of the NHS ester increases with pH.

| pH | Half-life of NHS Ester | Reference |

| 7.0 | 4-5 hours | |

| 8.0 | 1 hour | |

| 8.5 | ~30 minutes | |

| 8.6 | 10 minutes | |

| 9.0 | <10 minutes |

Table 2: Influence of Molar Excess on Degree of Labeling (DOL) of an Antibody

The degree of labeling, or the average number of linker molecules conjugated to a single protein, can be controlled by adjusting the molar ratio of the DBCO-NHS ester to the protein. The following data is for a similar DBCO-STP ester, which has comparable reactivity to an NHS ester.

| Molar Excess of DBCO-STP Ester to Antibody | Achieved Degree of Labeling (DOL) |

| 1:1 | 1.24 ± 0.46 |

| 2:1 | 1.85 ± 0.35 |

| 3:1 | 2.45 ± 0.21 |

| 4:1 | 3.10 ± 0.14 |

| 5:1 | 3.95 ± 0.07 |

| 6:1 | 4.50 ± 0.28 |

| 7:1 | 5.12 ± 0.45 |

Table 3: Stability of DBCO-Functionalized Antibodies

Once conjugated, the DBCO group exhibits good stability, allowing for subsequent click chemistry reactions.

| Storage Condition | Duration | Reactivity Retained | Reference |

| 4°C | 4 weeks | 95-97% | |

| -20°C | 4 weeks | 95-97% | |

| -20°C (in DMSO) | 2-3 months | Stable |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for key applications of this compound.

General Protocol for Protein Labeling with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible lysine residues.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris will compete with the labeling reaction.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze in the presence of water.

-

-

Labeling Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching buffer using a desalting column or dialysis.

-

Protocol for Antibody-Drug Conjugate (ADC) Preparation

This protocol describes the generation of an antibody-drug conjugate using this compound and a subsequent copper-free click reaction with an azide-functionalized drug.

Materials:

-

Antibody (in amine-free buffer)

-

This compound

-

Azide-functionalized drug

-

Anhydrous DMSO or DMF

-

Reaction and quenching buffers as in the general protocol

-

Purification columns (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Labeling with this compound:

-

Follow the general protein labeling protocol (Section 3.1) to conjugate the DBCO linker to the antibody. A 20-30 fold molar excess of the DBCO-NHS ester is often used for antibodies.

-

-

Copper-Free Click Chemistry Reaction:

-

To the purified DBCO-labeled antibody, add a 2-4 fold molar excess of the azide-functionalized drug.

-

Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.

-

-

Purification and Analysis:

-

Purify the resulting ADC using an appropriate chromatography method, such as size-exclusion chromatography, to remove any unreacted drug.

-

Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or mass spectrometry to determine the drug-to-antibody ratio (DAR).

-

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

References

Methodological & Application

Application Notes and Protocols for NHS Ester Labeling Reactions

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines on biomolecules, such as the lysine residues and the N-terminus of proteins. This process, known as NHS ester labeling, is a cornerstone of bioconjugation, enabling the attachment of various moieties like fluorescent dyes, biotin, or crosslinkers. The success of this reaction is critically dependent on the careful control of buffer conditions, particularly pH and the absence of competing nucleophiles.

Core Principles of NHS Ester Labeling

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] This reaction is in competition with the hydrolysis of the NHS ester, where water acts as the nucleophile, a process that is significantly accelerated at higher pH values.[2][3][4]

Critical Buffer Conditions

The choice of buffer is paramount for a successful NHS ester labeling reaction. The ideal buffer system maintains a pH that facilitates the deprotonation of primary amines to their more reactive, non-protonated form, while minimizing the rate of NHS ester hydrolysis.

pH: The optimal pH range for NHS ester labeling is generally between 7.2 and 9.0.[2] A pH of 8.3 to 8.5 is frequently cited as the sweet spot for maximizing the reaction between the NHS ester and primary amines while keeping hydrolysis at a manageable level. At lower pH values, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH, the rate of NHS ester hydrolysis increases dramatically, reducing the efficiency of the labeling reaction.

Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target biomolecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.

Recommended Buffer Systems

| Buffer System | Typical Concentration | Recommended pH Range | Notes |

| Sodium Phosphate | 0.1 M | 7.2 - 8.5 | A commonly used buffer that provides good buffering capacity in the optimal pH range. |

| Sodium Bicarbonate | 0.1 M | 8.0 - 9.0 | Another widely used buffer, particularly effective at the higher end of the optimal pH range. |

| Borate | 0.1 M | 8.0 - 9.0 | A suitable alternative to phosphate and bicarbonate buffers. |

| HEPES | 0.1 M | 7.2 - 8.2 | Can be used, but ensure it is free of any primary amine contaminants. |

Interfering Substances

| Substance | Reason for Interference |

| Tris, Glycine, and other primary amine-containing buffers | Compete with the target molecule for reaction with the NHS ester. |

| Sodium Azide | Can interfere with the reaction at higher concentrations. Low concentrations (≤ 3 mM or 0.02%) are generally tolerated. |

| Glycerol | High concentrations (20-50%) and impure glycerol can decrease reaction efficiency. |

Quantitative Data: NHS Ester Hydrolysis

The stability of NHS esters in aqueous solutions is inversely proportional to the pH and temperature. The following table summarizes the approximate half-life of NHS esters under different conditions, highlighting the importance of timely execution of the labeling reaction.

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | Room Temperature | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | ~10 minutes |

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3-8.5).

-

NHS ester label.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an appropriate amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

Prepare the NHS Ester Solution:

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, it is crucial to use an anhydrous solvent and prepare the solution fresh.

-

-

Perform the Labeling Reaction:

-

Add the dissolved NHS ester to the protein solution. A molar excess of 8- to 20-fold of the NHS ester to the protein is a common starting point. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring. If the label is light-sensitive, protect the reaction from light.

-

-

Quench the Reaction (Optional but Recommended):

-

To stop the reaction, add a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

Protocol 2: Determining the Degree of Labeling (DOL) by Spectrophotometry

Quantifying the degree of labeling (DOL), also known as the molar ratio of the label to the protein, is crucial for ensuring reproducibility.

Procedure:

-

Remove Unbound Label: It is essential to remove all non-conjugated label before measuring absorbance. This is typically achieved during the purification step (Protocol 1, Step 5).

-

Measure Absorbance:

-

Measure the absorbance of the labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance.

-

Measure the absorbance of the labeled protein at the maximum absorbance wavelength (λmax) of the label (A_label).

-

-

Calculate the Degree of Labeling (DOL):

-

The concentration of the protein can be calculated using the Beer-Lambert law and the extinction coefficient of the protein at 280 nm. A correction factor for the absorbance of the label at 280 nm may be necessary.

-

The concentration of the label can be calculated using the Beer-Lambert law and the extinction coefficient of the label at its λmax.

-

The DOL is the molar ratio of the label to the protein.

-

Visualizations

Caption: Chemical reaction of an NHS ester with a primary amine.

Caption: A logical workflow for NHS ester labeling experiments.

References

Application Note & Protocol: Calculating Molar Excess for DBCO-PEG2-NHS Ester Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The DBCO-PEG2-NHS ester is a heterobifunctional crosslinker used in a two-step bioconjugation strategy. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1] The NHS ester reacts efficiently with primary amines (-NH₂) on biomolecules like proteins or antibodies to form a stable amide bond.[2][3] The DBCO group enables a highly specific, copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.[1][2]

This application note provides a detailed guide for calculating the optimal molar excess of this compound for the initial amine conjugation step and a comprehensive protocol for the labeling reaction and subsequent purification. Optimizing the molar ratio of the NHS ester to the target molecule is critical for controlling the degree of labeling (DOL), which can impact the biological activity and stability of the final conjugate.

Principle of NHS Ester Conjugation

The core of the initial labeling step is the reaction between the NHS ester and a primary amine, typically the ε-amino group of a lysine residue on a protein. This reaction is a nucleophilic acyl substitution that forms a stable covalent amide bond, releasing the N-hydroxysuccinimide byproduct.

The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state, which is favored at a pH above its pKa. Therefore, the reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5. A primary competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which increases with pH. Consequently, careful control of pH and prompt use of the dissolved NHS ester are crucial for successful conjugation.

Calculating Molar Excess and Reagent Volumes

The "molar excess" is the molar ratio of the this compound to the amine-containing biomolecule. Determining the optimal ratio is an empirical process, but the guidelines below provide a robust starting point for optimization.

Step 1: Calculate Moles of Amine-Containing Molecule (e.g., Protein)

First, determine the quantity in moles of your target protein or molecule that will be labeled.

-

Formula: Moles of Protein = Mass of Protein (g) / Molecular Weight of Protein (g/mol)

Step 2: Determine the Desired Molar Excess Ratio

The optimal molar excess depends heavily on the concentration of the protein solution. More dilute solutions require a higher molar excess to achieve sufficient labeling due to slower reaction kinetics.

| Protein Concentration | Recommended Starting Molar Excess (Ester:Protein) | Rationale |

| > 5 mg/mL | 5- to 10-fold | Higher protein concentration leads to more efficient labeling. |

| 1 - 5 mg/mL | 10- to 20-fold | A common concentration range for antibody labeling. |

| < 1 mg/mL | 20- to 50-fold | A higher excess is required to compensate for lower reaction kinetics. |

| For Oligonucleotides | 10- to 50-fold | Recommended for amino-modified oligonucleotides. |

| Table 1: Recommended starting molar excess ratios for NHS ester conjugation. |

Step 3: Calculate the Required Mass of this compound

Use the moles of protein and the desired molar excess to calculate the moles, and subsequently the mass, of the this compound required.

-

Formula: Mass of Ester (mg) = [Moles of Protein × Molar Excess Ratio] × MW of Ester (g/mol) × 1000

Step 4: Prepare this compound Stock Solution

The NHS ester is highly sensitive to moisture and should be dissolved immediately before use in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare aqueous stock solutions for storage.

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution at a concentration of 1-10 mg/mL or 10 mM in anhydrous DMSO or DMF.

-

Step 5: Calculate Volume of Ester Stock Solution to Add

Finally, calculate the volume of the stock solution needed for the reaction.

-

Formula: Volume of Stock (µL) = [Mass of Ester Required (mg) / Concentration of Stock (mg/mL)] × 1000

Experimental Workflow Diagram

Caption: Workflow for this compound conjugation.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein (e.g., an IgG antibody) with this compound.

Materials and Equipment

-

Amine-containing protein (e.g., antibody)

-

This compound

-

Reaction Buffer: Amine-free buffer, pH 7.2-8.5. Examples include 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

-

Solvent: Anhydrous DMSO or DMF.

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

-

Purification tools: Zeba™ Spin Desalting Columns (7K MWCO), dialysis cassettes (10K MWCO), or gel filtration columns (e.g., Sephadex G-25).

-

Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer).

Procedure

-

Prepare the Protein Solution:

-

Ensure the protein is in an appropriate amine-free reaction buffer. If the buffer contains primary amines (like Tris or glycine) or protein stabilizers (like BSA), they must be removed via dialysis or buffer exchange using a desalting column.

-

Adjust the protein concentration to a final target of 1-10 mg/mL.

-

-

Prepare the this compound Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Immediately before use, dissolve the required amount (calculated in Step 3) in anhydrous DMSO or DMF to a concentration of 10 mM (or 1-10 mg/mL). Vortex briefly to ensure it is fully dissolved.

-

-

Perform the Conjugation Reaction:

-

While gently vortexing the protein solution, add the calculated volume of the this compound stock solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.

-

-

Quench the Reaction (Optional):

-

To stop the reaction and remove any remaining reactive NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris).

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove the excess, unreacted this compound and the NHS byproduct using a spin desalting column, dialysis, or gel filtration. This step is critical to prevent interference in the subsequent click chemistry reaction.

-

Follow the manufacturer's instructions for the chosen purification method.

-

-

Characterization and Storage:

-

Determine the concentration of the purified DBCO-labeled protein using a standard protein assay (e.g., BCA) or UV-Vis spectrophotometry (A280).

-

The degree of labeling (DOL) can be determined using mass spectrometry.

-

Store the purified DBCO-labeled protein under appropriate conditions, typically at 4°C for short-term storage or -20°C / -80°C for long-term storage. Note that the DBCO group can lose reactivity over extended periods.

-

| Parameter | Recommended Condition | Notes |

| Reaction pH | 7.2 - 8.5 | Optimal pH for amine reactivity is 8.3-8.5. Lower pH can be used to slow the reaction. |

| Reaction Buffer | PBS, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine). |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature reduces hydrolysis rate and is better for sensitive proteins. |

| Incubation Time | 30 min - 4 hours (RT) or 2 - 12 hours (4°C) | Longer times may be needed for dilute solutions or lower temperatures. |

| Table 2: Summary of typical reaction conditions for this compound conjugation. |

References

Application Notes and Protocols for DBCO-PEG2-NHS Ester in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG2-NHS ester is a versatile bifunctional linker that enables the two-step labeling of cells for flow cytometry analysis. This reagent combines the specific reactivity of an N-hydroxysuccinimide (NHS) ester towards primary amines with the power of copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts specifically with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and occurs under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.

This document provides detailed application notes and protocols for three primary uses of this compound in flow cytometry:

-

Metabolic Labeling of Cell Surface Glycans: Cells are metabolically engineered to express azide groups on their surface glycans, which are then detected with a DBCO-conjugated fluorophore.

-

Specific Cell Surface Protein Labeling via Antibodies: A primary antibody is first conjugated to this compound and then used to label a specific cell surface protein. The DBCO-tagged antibody is subsequently detected with an azide-conjugated fluorophore.

-

Non-specific Labeling of Cell Surface Proteins: The NHS ester moiety is used to directly and non-specifically label primary amines on the cell surface, functionalizing the cells with DBCO groups for subsequent detection with an azide-conjugated fluorophore.

Data Presentation

Quantitative Data Summary for Metabolic Labeling

The efficiency of metabolic labeling is dependent on the concentration of the azide-containing sugar and the subsequent DBCO-fluorophore. The following tables summarize typical results obtained from flow cytometry experiments.

Table 1: Effect of Ac4ManNAz (Azide Sugar) Concentration on Cell Surface Azide Expression

| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time | Detection Method | Outcome (Relative Fluorescence) |

| Jurkat | 25 - 50 | 1 - 3 days | DBCO-Fluorophore, Flow Cytometry | Dose-dependent increase in fluorescence |

| A549 | 10 - 50 | 3 days | DBCO-Cy5, Flow Cytometry | High fluorescence intensity in treated cells[1] |

| CHO | 50 | - | DBCO-Fluorophore, Flow Cytometry | Significant increase in fluorescence |

Table 2: Effect of DBCO-Conjugate Concentration on Labeling Efficiency

| Cell Line | DBCO-Conjugate & Concentration | Incubation Time | Detection Method | Outcome |

| A549 (Azide-labeled) | DBCO-Cy5 (0-100 µM) | 1 hour | Flow Cytometry | Dose-dependent increase in Mean Fluorescence Intensity[1][2] |

| Jurkat (Azide-labeled) | DBCO-AF488 (10-50 µM) | 30-60 min | Flow Cytometry | Saturation of signal observed at higher concentrations |

Table 3: Cell Viability After Metabolic Labeling and Click Reaction

| Cell Line | Treatment | Viability Assay | Result |

| A549 | Ac4ManNAz (up to 100 µM) | MTT Assay | No significant cytotoxicity observed[1] |

| A549 | DBCO-Cy5 (up to 100 µM) | MTT Assay | No significant cytotoxicity observed[2] |

Experimental Protocols & Visualizations

Metabolic Labeling of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-containing sugar into the sialic acid pathway, leading to the presentation of azide groups on cell surface glycans. These azides are then available for reaction with a DBCO-conjugated fluorophore.

Metabolic incorporation of azide sugar and click reaction.

Experimental workflow for metabolic labeling.

-

Cell Culture and Metabolic Labeling:

-

Culture cells of interest to the desired confluency.

-

Add Ac4ManNAz to the culture medium at a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar.

-

-

Cell Harvesting and Staining:

-

Harvest the cells. For adherent cells, use a gentle cell dissociation reagent.

-

Wash the cells once with 1X PBS.

-

Resuspend the cell pellet in a buffer suitable for live cell staining (e.g., PBS with 1% BSA).

-

Add the DBCO-conjugated fluorophore to the cell suspension at a final concentration of 10-50 µM.

-